An In-depth Technical Guide to 1,4-Bis(2-cyanostyryl)benzene for Researchers
An In-depth Technical Guide to 1,4-Bis(2-cyanostyryl)benzene for Researchers
CAS Number: 13001-39-3
This technical guide provides a comprehensive overview of 1,4-Bis(2-cyanostyryl)benzene, a fluorescent organic compound with significant applications in materials science. The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed data on its properties, synthesis, and applications.
Core Properties
1,4-Bis(2-cyanostyryl)benzene is a yellow to yellowish-green crystalline powder.[1] It is a member of the stilbene derivative family, characterized by a central benzene ring substituted with two 2-cyanostyryl groups at the 1 and 4 positions.[2] This extended conjugated system is responsible for its notable fluorescent properties.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-Bis(2-cyanostyryl)benzene is presented in the table below.
| Property | Value | Reference |
| CAS Number | 13001-39-3 | [4][5] |
| Molecular Formula | C₂₄H₁₆N₂ | [4][5] |
| Molecular Weight | 332.40 g/mol | [1] |
| Appearance | Yellow to yellowish-green crystalline powder | [1] |
| Melting Point | 228-232 °C | [1] |
| Density | ~1.2 g/cm³ | [1] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [1] |
Optical Properties
1,4-Bis(2-cyanostyryl)benzene is primarily recognized for its strong fluorescence, making it an effective optical brightening agent.[1][6][7] It absorbs ultraviolet radiation and re-emits it as visible blue light, which can counteract the inherent yellowing in polymers and textiles, making them appear whiter.[3] This property also makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][8]
Synthesis of 1,4-Bis(2-cyanostyryl)benzene
The synthesis of 1,4-Bis(2-cyanostyryl)benzene is typically achieved through olefination reactions, most commonly the Wittig-Horner or Knoevenagel condensation reactions.[2] These methods involve the reaction of terephthalaldehyde with a suitable phosphorus ylide or an active methylene compound, respectively.
Experimental Protocol: Wittig-Horner Reaction
This protocol describes a two-step synthesis route. The first step is the preparation of the phosphonate intermediate, followed by the Wittig-Horner reaction with terephthalaldehyde.
Step 1: Synthesis of Diethyl (2-cyanobenzyl)phosphonate
-
In a closed reactor equipped with a reflux condenser, combine 498.6 g of triethyl phosphite and 1000 mL of p-xylene.[9]
-
Heat the mixture to 140°C.[9]
-
Slowly add 151.6 g of o-cyano-benzyl chloride solution over 2 hours, maintaining a 3:1 molar ratio of triethyl phosphite to o-cyano-benzyl chloride.[9]
-
Maintain the reaction conditions for 10 hours after the addition is complete.[9]
-
After the reaction, recover the excess triethyl phosphite and p-xylene by distillation.[9]
-
Cool the reaction mixture to 25-30°C and dissolve it in 500 mL of N,N-dimethylformamide (DMF).[9]
Step 2: Synthesis of 1,4-Bis(2-cyanostyryl)benzene
-
To the DMF solution of diethyl (2-cyanobenzyl)phosphonate, add 67 g of terephthalaldehyde and 180 g of a 30% sodium methoxide solution in methanol under stirring.[9]
-
Continue stirring for 3 hours.[9]
-
Lower the temperature to 35°C and maintain for 3 hours, then cool further to 30°C.[9]
-
Adjust the pH to 7.[9]
-
Cool the solution to 10-15°C to precipitate the crude product.[9]
-
Collect the crude product by centrifugation.[9]
-
Purify the crude product by recrystallization from methanol, followed by centrifugation and drying to yield 1,4-bis(o-cyanostyryl)benzene.[9]
Characterization
The purity and identity of 1,4-Bis(2-cyanostyryl)benzene are typically confirmed using various analytical techniques.
| Technique | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Used to determine purity, which is typically ≥99%.[1] |
| UV-Vis Spectroscopy | Confirms the electronic transitions responsible for its optical properties. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation through the chemical shifts and coupling constants of the protons. |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the nitrile (C≡N) group and the trans-alkene (C=C) bonds. |
Applications
The unique photophysical properties of 1,4-Bis(2-cyanostyryl)benzene have led to its use in several advanced material applications.
Organic Electronics
1,4-Bis(2-cyanostyryl)benzene is a promising material for organic electronics due to its strong fluorescence and charge-transporting capabilities.[2][8]
-
Organic Light-Emitting Diodes (OLEDs): It can be used as an emissive layer in OLEDs, contributing to the generation of blue light.[2] The general structure of a small molecule OLED involves sandwiching organic layers between an anode (e.g., ITO) and a cathode (e.g., Al). The layers typically include a hole injection layer, a hole transport layer, an emissive layer, and an electron transport layer. When a voltage is applied, electrons and holes are injected into the organic layers, where they recombine in the emissive layer to produce light.
-
Organic Photovoltaics (OPVs): Its electron-accepting cyano groups and conjugated structure also make it a candidate for use in OPVs to enhance energy conversion efficiency.[8]
Fluorescent Brightener
The primary commercial application of 1,4-Bis(2-cyanostyryl)benzene is as a fluorescent brightener (also known as an optical brightening agent) for plastics such as polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC), as well as for polyester fibers.[6][7]
Safety and Handling
Standard laboratory safety precautions should be observed when handling 1,4-Bis(2-cyanostyryl)benzene. It is incompatible with strong oxidizing agents.[2] Detailed safety information is not widely available, and therefore, it should be handled with care, using appropriate personal protective equipment.[2]
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. media.neliti.com [media.neliti.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. jocpr.com [jocpr.com]
- 5. 1,4-Bis(2-cyanostyryl)benzene | CAS 13001-39-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | C24H16N2 | CID 6437806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. CAS # 13001-39-3, 1,4-Bis(2-cyanostyryl)benzene, Fluorescent Brightener ER - chemBlink [chemblink.com]
- 9. 1,4-Bis(2-cyanostyryl)benzene | 13001-39-3 [chemicalbook.com]
